Product packaging for VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT)(Cat. No.:CAS No. 115444-33-2)

VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT)

Cat. No.: B595867
CAS No.: 115444-33-2
M. Wt: 3101.627
InChI Key: VZHGFXMUWRDKMY-GNASPNIESA-N
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Description

Overview of the Vasoactive Intestinal Peptide Superfamily and its Biological Significance

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon (B607659)/secretin superfamily of structurally related peptide hormones. nih.govif-pan.krakow.pl This family also includes other important regulatory peptides such as pituitary adenylate cyclase-activating polypeptide (PACAP), secretin, glucagon, and growth hormone-releasing hormone (GHRH). selleckchem.com Members of this superfamily are characterized by their sequence homology and their involvement in a wide range of biological processes.

VIP is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal, respiratory, and cardiovascular systems. selleckchem.com Its biological activities are extensive and varied, playing key roles as a neurotransmitter, neuromodulator, and hormone. selleckchem.com Some of its most well-documented functions include:

Vasodilation: As its name suggests, VIP is a potent vasodilator, contributing to the regulation of blood flow and blood pressure. nih.govif-pan.krakow.pl

Smooth Muscle Relaxation: It induces the relaxation of smooth muscles in various tissues, including the trachea, stomach, and gallbladder. nih.gov

Gastrointestinal Regulation: In the digestive system, VIP stimulates the secretion of water and electrolytes, inhibits gastric acid secretion, and influences gut motility. nih.gov

Neuroregulation: In the brain, VIP is involved in processes such as circadian rhythms and the regulation of hormone secretion from the pituitary gland. nih.gov

Immunomodulation: Emerging research has highlighted the role of VIP in modulating immune responses, often exhibiting anti-inflammatory properties.

These diverse functions are mediated through its interaction with specific G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors. if-pan.krakow.pl

Historical Perspective on the Discovery and Initial Characterization of Vasoactive Intestinal Peptide

The journey to understanding Vasoactive Intestinal Peptide began in the late 1960s and early 1970s. In 1970, Dr. Sami I. Said and Dr. Viktor Mutt first isolated a polypeptide from the porcine small intestine that exhibited potent vasodilatory effects. if-pan.krakow.pl This newly discovered substance was aptly named "vasoactive intestinal peptide."

Initially, VIP was considered to be a gut hormone due to its origin and its effects on the gastrointestinal system. However, subsequent research revealed its widespread distribution in the nervous system, leading to its classification as a neuropeptide. selleckchem.com The primary amino acid sequence of porcine VIP was determined in the early 1970s, a critical step that paved the way for the synthesis of the peptide and more detailed investigations into its physiological roles. selleckchem.com A significant finding was the high degree of conservation of the VIP amino acid sequence across various mammalian species, including humans, bovines, and rats, indicating its fundamental biological importance. if-pan.krakow.pl

Rationale for the Academic Investigation of VIP (3-28) as a Specific Peptide Entity

The academic interest in VIP (3-28), a fragment of the full-length VIP molecule lacking the first two N-terminal amino acids (Histidine and Serine), stems from the desire to understand the structure-activity relationship of VIP and its receptors. The N-terminal region of VIP is crucial for its biological activity and receptor binding. researchgate.net

Research has shown that modifications or truncations at the N-terminus can significantly alter the peptide's function, sometimes converting it from an agonist (a substance that initiates a physiological response when combined with a receptor) to an antagonist (a substance that interferes with or inhibits the physiological action of another). For instance, the fragment VIP (6-28) has been identified as a VIP receptor antagonist. selleckchem.comtocris.com

The study of VIP (3-28) is therefore driven by several key objectives:

Elucidating Receptor Interaction: By examining the binding and signaling of a truncated form like VIP (3-28), researchers can pinpoint the specific amino acid residues that are essential for receptor activation.

Developing Receptor Modulators: Understanding how the removal of the first two amino acids affects activity can guide the design of synthetic analogs with tailored properties, such as enhanced stability, selectivity, or even antagonistic effects. These could have potential therapeutic applications.

Investigating Partial Agonism: Some studies have suggested that N-terminally truncated fragments of VIP may act as partial agonists, meaning they elicit a response but not to the same maximal effect as the full-length peptide. Investigating this phenomenon in VIP (3-28) can provide deeper insights into the complexities of receptor signaling.

Comparative Research Focus on VIP (3-28) Across Human, Bovine, Porcine, and Rat Systems

The primary structure of Vasoactive Intestinal Peptide is remarkably conserved across mammalian species. The amino acid sequence of VIP is identical in humans, bovines, porcines, and rats. if-pan.krakow.plelabscience.com This high degree of conservation suggests that its biological functions and the mechanisms of its fragments, such as VIP (3-28), are likely to be very similar across these species.

While direct, large-scale comparative studies focusing solely on the activity of VIP (3-28) across these four species are not extensively documented in publicly available research, the identical nature of the parent molecule allows for a high degree of extrapolation of findings from one species to another. Research on VIP and its fragments in one mammalian model system, such as the rat or porcine model, often provides foundational knowledge that is considered relevant to human physiology.

For example, studies on the secretory effects of VIP in the isolated perfused porcine pancreas have provided valuable information on its role in regulating insulin (B600854) and glucagon secretion. physiology.org Similarly, comparative studies of VIP receptors in rat and human lung tissues have revealed both similarities and subtle differences in receptor subtypes and their affinities, which can inform our understanding of VIP's function in the respiratory system across species. nih.gov

The investigation of VIP (3-28) in these different systems, therefore, relies on the principle of conserved biological function, with the understanding that while the fundamental interactions are likely the same, subtle species-specific differences in receptor distribution or signaling pathways may exist.

Properties

CAS No.

115444-33-2

Molecular Formula

C138H226N40O39S

Molecular Weight

3101.627

InChI

InChI=1S/C138H226N40O39S/c1-18-71(12)108(134(215)170-92(56-68(6)7)123(204)163-89(111(147)192)61-101(144)185)176-131(212)99(65-179)173-127(208)97(63-103(146)187)168-124(205)91(55-67(4)5)165-125(206)93(58-77-37-41-79(182)42-38-77)166-119(200)83(33-23-26-49-140)157-117(198)84(34-24-27-50-141)161-132(213)106(69(8)9)174-113(194)73(14)155-115(196)88(47-53-218-17)160-121(202)87(45-46-100(143)184)159-116(197)82(32-22-25-48-139)156-118(199)85(35-28-51-152-137(148)149)158-122(203)90(54-66(2)3)164-120(201)86(36-29-52-153-138(150)151)162-135(216)109(74(15)180)177-129(210)94(59-78-39-43-80(183)44-40-78)167-126(207)96(62-102(145)186)169-128(209)98(64-105(190)191)172-136(217)110(75(16)181)178-130(211)95(57-76-30-20-19-21-31-76)171-133(214)107(70(10)11)175-112(193)72(13)154-114(195)81(142)60-104(188)189/h19-21,30-31,37-44,66-75,81-99,106-110,179-183H,18,22-29,32-36,45-65,139-142H2,1-17H3,(H2,143,184)(H2,144,185)(H2,145,186)(H2,146,187)(H2,147,192)(H,154,195)(H,155,196)(H,156,199)(H,157,198)(H,158,203)(H,159,197)(H,160,202)(H,161,213)(H,162,216)(H,163,204)(H,164,201)(H,165,206)(H,166,200)(H,167,207)(H,168,205)(H,169,209)(H,170,215)(H,171,214)(H,172,217)(H,173,208)(H,174,194)(H,175,193)(H,176,212)(H,177,210)(H,178,211)(H,188,189)(H,190,191)(H4,148,149,152)(H4,150,151,153)/t71-,72-,73-,74+,75+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1

InChI Key

VZHGFXMUWRDKMY-GNASPNIESA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Molecular Structure Function Relationships of Vip 3 28

Primary Sequence Analysis and Species-Specific Amino Acid Composition (Human, Bovine, Porcine, Rat)

The primary structure of Vasoactive Intestinal Peptide (VIP) is remarkably conserved across various mammalian species. Research has shown that the amino acid sequence for the full-length VIP (1-28) is identical in humans, bovines, porcine, and rats. scirp.orgif-pan.krakow.platlasgeneticsoncology.org Consequently, the VIP (3-28) fragment, which consists of residues 3 through 28, also shares this identical sequence among these species.

The full-length VIP (1-28) sequence is: H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2 prospecbio.com

By removing the first two N-terminal residues (Histidine and Serine), the sequence for VIP (3-28) is derived.

Table 1: Primary Amino Acid Sequence of VIP (3-28) in Human, Bovine, Porcine, and Rat This interactive table details the 26-amino acid sequence of the VIP (3-28) fragment.

Position Three-Letter Code One-Letter Code
3AspD
4AlaA
5ValV
6PheF
7ThrT
8AspD
9AsnN
10TyrY
11ThrT
12ArgR
13LeuL
14ArgR
15LysK
16GlnQ
17MetM
18AlaA
19ValV
20LysK
21LysK
22TyrY
23LeuL
24AsnN
25SerS
26IleI
27LeuL
28AsnN
The sequence is typically C-terminally amidated.

Conformational Studies of VIP (3-28) and Its Structural Determinants for Bioactivity

The biological activity of VIP and its fragments is intrinsically linked to their three-dimensional structure. The full-length VIP peptide is known to adopt a flexible structure in aqueous solution, often characterized as a random coil. nih.gov However, in the presence of membrane-mimicking environments, such as phospholipids, it undergoes a conformational change to a more ordered α-helical structure. nih.gov This induced helicity is believed to be crucial for high-affinity receptor binding. nih.gov

Structural studies, including computational modeling and NMR, have provided insights into the conformation of the full-length peptide. nih.govnih.govnih.gov These studies suggest that the N-terminus of VIP (residues 1-10) contains β-turns, while a significant portion of the C-terminal region (residues 11-26) forms a long α-helix. atlasgeneticsoncology.orgnih.gov

For VIP (3-28), the structure would encompass the initial residues of the α-helical domain and extend through the C-terminus. The stability of this helical conformation is a key determinant of its bioactivity. The truncation of the first two amino acids (His-1, Ser-2) may alter the initial β-turn structures, but the core helical region responsible for interacting with the receptor remains. Studies on chimeric peptides suggest that C-terminal extensions can have a stabilizing effect on the structure of N-terminally truncated VIP fragments. nih.gov The ability of VIP (3-28) to adopt and maintain an α-helical conformation upon approaching the cell membrane is critical for its function as a partial agonist at VIP receptors. nih.govnih.gov

Role of Specific Amino Acid Residues in VIP (3-28) Activity and Receptor Recognition

The interaction of VIP fragments with their receptors is highly specific, relying on key amino acid residues to ensure proper binding and signal transduction. While VIP (3-28) lacks the N-terminal residues crucial for full agonism, the remaining 26 amino acids contain the primary determinants for receptor recognition and partial activation. nih.gov

Structure-activity relationship studies have identified several residues within the (3-28) sequence that are critical for binding to VPAC receptors.

Receptor Binding and Activity: Alanine scanning mutagenesis studies on the full VIP peptide have pinpointed residues that are essential for high-affinity binding and biological potency. researchgate.net Many of these key residues are located within the VIP (3-28) fragment.

VPAC1 Receptor Interaction: Residues such as Valine-5, Phenylalanine-6, Threonine-7, Tyrosine-10, Arginine-12, Lysine-15, Alanine-18, Valine-19, Lysine-20, Lysine-21, Leucine-23, and Isoleucine-26 have been identified as important for binding to the human VPAC1 receptor. researchgate.net

VPAC2 Receptor Interaction: A separate analysis based on sequence alignment and receptor modeling suggests that residues Valine-19, Tyrosine-22, Leucine-23, Isoleucine-26, and Leucine-27 are likely to be key interaction points for the VPAC2 receptor. researchgate.net

The truncation at the N-terminus results in VIP (3-28) acting as a partial agonist, meaning it can bind to the receptor but elicits a weaker response compared to the full-length VIP. nih.gov In contrast, further N-terminal truncation, as seen in VIP (6-28), results in a receptor antagonist, a molecule that binds to the receptor but does not activate it, thereby blocking the action of the native peptide. rndsystems.com This highlights the critical role of residues 3-5 (Asp-Ala-Val) in retaining partial agonist activity.

Table 2: Key Amino Acid Residues in VIP (3-28) for Receptor Interaction This interactive table summarizes residues within the VIP (3-28) sequence and their identified roles in receptor binding and activity.

Residue (Position) Identified Role Receptor(s) Implicated Reference(s)
Val (5)Important for bindingVPAC1 researchgate.net
Phe (6)Important for bindingVPAC1 researchgate.net
Thr (7)Important for bindingVPAC1 researchgate.net
Tyr (10)Important for bindingVPAC1 researchgate.net
Arg (12)Important for bindingVPAC1 researchgate.net
Lys (15)Important for bindingVPAC1 researchgate.net
Ala (18)Important for bindingVPAC1 researchgate.net
Val (19)Important for bindingVPAC1, VPAC2 researchgate.netresearchgate.net
Lys (20)Important for bindingVPAC1 researchgate.net
Lys (21)Important for bindingVPAC1 researchgate.net
Tyr (22)Likely to interact with receptorVPAC2 researchgate.net
Leu (23)Important for bindingVPAC1, VPAC2 researchgate.netresearchgate.net
Ile (26)Important for bindingVPAC1, VPAC2 researchgate.netresearchgate.net
Leu (27)Likely to interact with receptorVPAC2 researchgate.net

Considerations for Post-Translational Modifications and Their Influence on VIP (3-28) Function

Post-translational modifications (PTMs) are crucial chemical alterations to proteins after their synthesis, which can significantly regulate their activity, stability, and localization. nih.govthermofisher.com For many neuropeptides, including VIP and its fragments, PTMs are essential for their biological function.

The most significant PTM for the VIP family of peptides is C-terminal amidation . atlasgeneticsoncology.org VIP is synthesized from a larger precursor molecule, prepro-VIP. bachem.com During its processing, prohormone convertases cleave the precursor, and a C-terminal glycine (B1666218) residue is enzymatically converted to an amide group by the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme. atlasgeneticsoncology.org

This amidation of the C-terminal asparagine residue (Asn-28) is critical for the biological activity and stability of VIP. The amide group neutralizes the negative charge of the C-terminal carboxyl group, which can enhance receptor binding affinity and protect the peptide from degradation by carboxypeptidases. Given that other bioactive fragments, such as the antagonist VIP (6-28), are also C-terminally amidated, it is understood that this modification is a standard and functionally important feature for VIP-derived peptides, including VIP (3-28). rndsystems.com The absence of this amide group would likely result in a significant loss of biological activity.

Receptor Interactions and Binding Kinetics of Vip 3 28

Characterization of VIP (3-28) Binding to Vasoactive Intestinal Peptide Receptor Subtypes (VPAC1, VPAC2)

VPAC1 and VPAC2 receptors are the primary targets for full-length VIP, binding both VIP and the related peptide PACAP with similarly high affinity, typically in the nanomolar range. nih.govnih.govpnas.orgbiorxiv.org The activation of these receptors generally leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). frontiersin.orgnih.gov The binding and activity of VIP fragments are highly dependent on their structure, particularly the integrity of the N-terminus.

The affinity of VIP for its receptors is contingent on the entire 28-amino acid sequence. Structure-activity relationship studies have demonstrated that the N-terminal region of VIP is indispensable for high-affinity binding and receptor activation. While specific binding affinity data for the VIP (3-28) fragment is not extensively documented in peer-reviewed literature, the properties of other N-terminally truncated VIP analogues provide significant insights.

Truncation of the first few amino acids generally converts the peptide from an agonist to an antagonist. For instance, the fragment VIP(10-28) is known to have a relatively low affinity for VPAC1 and VPAC2 receptors. researchgate.net Another related antagonist, created by modifying the N-terminus, is PG 97-269, which shows high selective affinity for the VPAC1 receptor. nih.gov Mutagenesis studies on the related peptide PACAP show that deleting the first five amino acids transforms it from an agonist to an antagonist while maintaining similar binding affinity. pnas.org

Based on these findings, it is inferred that VIP (3-28), which lacks the first two amino acids (Histidine and Serine) critical for agonist function, would likely exhibit a modified binding affinity for VPAC1 and VPAC2 receptors compared to the native peptide. It would be expected to act as a competitive ligand, occupying the receptor's binding site. The precise affinity (Ki or Kd values) would require direct experimental determination through competitive binding assays using radiolabeled VIP.

Compound/FragmentReceptor Target(s)Reported Affinity (Ki/EC50)Functional RoleCitation(s)
VIP (native) VPAC1, VPAC2High (nM range)Agonist nih.govbiorxiv.org
PACAP PAC1, VPAC1, VPAC2High (nM range)Agonist nih.govpnas.org
[Ala11,22,28]VIP VPAC1 (selective)Ki = 7.4 nMAgonist tocris.com
Ro 25-1553 VPAC2 (selective)HighAgonist guidetopharmacology.orgnih.gov
PG 97-269 VPAC1 (selective)HighAntagonist guidetopharmacology.orgnih.gov
VIP(10-28) VPAC1, VPAC2LowAntagonist researchgate.net
VIP (3-28) VPAC1, VPAC2Not explicitly documentedInferred Antagonist

The functional activity of VIP is critically dependent on its N-terminal sequence. The removal of the first two amino acids, as in the VIP (3-28) fragment, is predicted to result in a loss of agonist activity. The N-terminus of VIP is essential for initiating the conformational change in the receptor required for G-protein coupling and subsequent signal transduction.

Studies on other N-terminally truncated fragments strongly support this hypothesis. For example, PACAP(6-38) is widely used as a PAC1/VPAC2 receptor antagonist. guidetopharmacology.org Similarly, the development of specific VPAC1 antagonists like PG 97-269 involved modifications at the N-terminus, such as the introduction of a D-phenylalanine at position 2, which perturbs the structure required for activation. nih.gov Therefore, VIP (3-28) is expected to function as a competitive antagonist at VPAC1 and VPAC2 receptors. It would bind to the receptor but fail to induce the downstream signaling cascade (e.g., cAMP production), thereby blocking the action of the endogenous full-length VIP. It is possible it could also act as a partial agonist/antagonist, eliciting a very weak response compared to the full agonist.

The amino acid sequence of VIP is fully conserved among humans, bovines, porcines, and rats. This high degree of conservation implies that the fundamental binding interactions of VIP and its fragments with VPAC receptors are likely to be similar across these species. Studies on pancreatic plasma membranes from calves have characterized binding sites for VIP and related peptides, demonstrating the presence of high-affinity VIP receptors in bovine tissue. physiology.org These studies found that the receptors in the calf pancreas responded to a series of VIP analogues, indicating a receptor pharmacology consistent with that observed in other species like humans and rats. physiology.org

Consequently, it is reasonable to predict that the binding profile of VIP (3-28) would be largely consistent across human, bovine, porcine, and rat VPAC receptors. Any observed differences in binding or function would more likely stem from subtle species-specific variations in the receptor structure itself rather than in the peptide fragment.

Investigation of PAC1 Receptor Interaction by VIP (3-28)

The PAC1 receptor is the specific receptor for PACAP and binds VIP with a much lower affinity, estimated to be over 1,000-fold less than its affinity for PACAP. pnas.orgspandidos-publications.com Full-length VIP is therefore a very weak agonist at the PAC1 receptor.

Given that the N-terminus is crucial for the activation of all receptors in this family, the truncation in VIP (3-28) would not be expected to enhance its affinity or efficacy at the PAC1 receptor. On the contrary, if VIP (3-28) binds to the PAC1 receptor at all, it would almost certainly act as an antagonist, similar to how PACAP(6-38) functions. guidetopharmacology.org The low intrinsic affinity of the VIP sequence for PAC1 suggests that any interaction of the VIP (3-28) fragment would be weak. A study involving TAT-tagged VIP found that the modified peptide could act as a positive allosteric modulator to enhance VIP's own neuroprotective effect through the PAC1 receptor, but this involved adding a sequence, not truncating one. nih.gov

Identification of Potential Novel or Non-Canonical Receptor Targets for VIP (3-28)

While the primary targets for VIP fragments are the VPAC and PAC1 receptors, some evidence suggests that these peptides may interact with other, non-canonical targets. For example, the naturally occurring fragment VIP(10-28) has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells. aai.org Further investigation using the Informational Spectrum Method (ISM) predicted that VIP(10-28) does not bind to VPAC1 or VPAC2, but may instead interact with integrin receptors such as LFA-1α. aai.org

This raises the possibility that other fragments, including VIP (3-28), could have novel biological targets outside of the established VIP receptor family. These interactions could mediate functions independent of the canonical cAMP pathway. However, without direct experimental evidence, the existence of novel receptor targets for VIP (3-28) remains speculative and an area for future research.

Allosteric Modulation and Receptor Heterodimerization Studies

Allosteric modulation represents a mechanism where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the orthosteric ligand. mdpi.comfrontiersin.org There is currently no direct evidence to suggest that VIP (3-28) acts as an allosteric modulator. It is structurally a fragment of the orthosteric ligand and is thus more likely to function as a competitive orthosteric antagonist.

However, the VIP receptor system is subject to allosteric modulation. For example, the drug ticagrelor, a P2Y12 antagonist, was identified as a novel allosteric inhibitor of both VPAC1 and VPAC2 receptors. nih.gov Furthermore, a specially designed fusion peptide, VIP-TAT, was shown to exert a positive allosteric modulatory effect on the PAC1 receptor. nih.gov

Another layer of complexity is receptor heterodimerization, where two different receptor types can form a complex, leading to altered pharmacological properties. Class B GPCRs, including VPAC receptors, can form heterodimers. While there are no specific studies on how VIP (3-28) might affect receptor dimers, this phenomenon could potentially influence its binding and functional profile. For instance, the interaction of VIP (3-28) with a VPAC1/VPAC2 heterodimer might differ from its interaction with either receptor monomer. This area remains largely unexplored for this specific peptide fragment.

Intracellular Signaling Cascades Mediated by Vip 3 28

Activation and Modulation of the Adenylyl Cyclase/cAMP/PKA Pathway

The canonical signaling pathway for VIP is mediated through the activation of adenylyl cyclase (AC). VIP receptors are predominantly coupled to the stimulatory G protein, Gαs mdpi.comnih.govnih.gov.

Detailed Research Findings:

G Protein Coupling and AC Activation: Upon agonist binding, VPAC receptors undergo a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit mdpi.comoup.com. This activation causes the Gαs subunit to dissociate and bind to adenylyl cyclase, a membrane-bound enzyme nih.gov. This interaction stimulates AC to convert ATP into cyclic adenosine monophosphate (cAMP) mdpi.comnih.govnih.gov.

cAMP Accumulation and PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA) mdpi.comnih.govnih.gov. PKA is a key downstream effector that phosphorylates numerous target proteins, thereby mediating many of VIP's physiological effects, such as smooth muscle relaxation and electrolyte secretion mdpi.comnih.gov.

Functional Outcomes: Studies in the longitudinal muscle of the rat distal colon show that VIP-induced relaxation is inhibited by PKA inhibitors like Rp-8 bromo cAMPS, confirming the pathway's importance nih.gov. Similarly, in rat thalamocortical neurons, the effects of VIP are mediated by cAMP nih.gov. Research on calf pancreatic plasma membranes demonstrates that VIP and related peptides stimulate a two- to four-fold increase in adenylyl cyclase activity, depending on the developmental stage physiology.orgresearchgate.net. This activation of the AC/cAMP/PKA system is considered responsible for most of the anti-inflammatory properties of VIP mdpi.com.

Table 1: Key Steps in the VIP-Mediated Adenylyl Cyclase/cAMP/PKA Pathway

Step Molecule/Process Description Supporting Findings
1. Receptor Binding VIP (3-28) binds to VPAC receptors. Initiates conformational change in the receptor. Binding assays confirm high-affinity interaction oup.com.
2. G Protein Activation Gαs subunit is activated. GDP is exchanged for GTP, leading to subunit dissociation. VPAC receptors are preferentially coupled to Gαs mdpi.comnih.gov.
3. Enzyme Activation Adenylyl Cyclase (AC) is activated. Gαs-GTP complex stimulates AC activity. VIP induces a significant increase in AC activity in various tissues physiology.orgresearchgate.netoup.com.
4. Second Messenger cAMP is produced. AC catalyzes the conversion of ATP to cAMP. VIP stimulation leads to a rapid increase in intracellular cAMP levels physiology.org.
5. Kinase Activation Protein Kinase A (PKA) is activated. cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits. PKA activation is a critical downstream event for many of VIP's effects mdpi.comnih.gov.

Involvement of Phospholipase C/Calcium Signaling Pathways

In addition to the primary Gαs coupling, VIP receptors can also activate the Phospholipase C (PLC) pathway, leading to changes in intracellular calcium ([Ca2+]i) levels mdpi.comnih.gov. This pathway is typically initiated through coupling with Gαq or Gαi proteins nih.govnih.gov.

Detailed Research Findings:

G Protein Diversity: Both VPAC1 and VPAC2 receptors have been shown to activate PLC nih.govoup.com. This activation can be mediated by pertussis toxin (Ptx)-sensitive Gαi proteins or Ptx-insensitive Gαq proteins nih.govoup.comfrontiersin.org.

PLC Activation and Second Messengers: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.org.

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol cas.czresearchgate.net. This leads to a transient or sustained increase in [Ca2+]i nih.govnih.gov. In rat sublingual mucous cells, PKA activated by VIP can also release Ca2+ from an intracellular pool, a mechanism independent of PLC activity nih.gov.

Functional Consequences: In human macrophages, VIP was found to increase intracellular calcium release via a PLC-dependent mechanism nih.govresearchgate.net. Studies on GnRH neurons indicate that VIP-induced excitation involves both the canonical Gαs/cAMP/PKA pathway and a Gq/PLC-dependent pathway frontiersin.org.

Engagement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, p38)

VIP signaling can also engage the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for regulating cell proliferation, differentiation, and survival bioscientifica.com. The specific MAPK pathways activated can be cell-type dependent.

Detailed Research Findings:

ERK Pathway Activation: VIP has been shown to activate the extracellular signal-regulated kinase (ERK) pathway. In some T-cells, VIP selectively decreases the phosphorylation of ERK1/2 and its upstream kinase MEK1, while inhibiting Raf1 kinase activity researchgate.net. Conversely, in other contexts, PKA, activated by the cAMP pathway, can in turn activate ERK mdpi.comnih.gov. In rat primordial follicles, VIP promotes activation through an ERK-mTOR pathway bioscientifica.com.

p38 Pathway Modulation: The involvement of the p38 MAPK pathway appears more varied. Some studies report that VIP does not affect the phosphorylation or activation of p38 researchgate.net. However, in human macrophages, VIP was found to activate p38 MAPK through the cAMP/PKA pathway, a process that was independent of PLC and RhoA signaling nih.govresearchgate.net. The activation of p38 by mitogens has been specifically linked to malignant cholangiocytes, suggesting a role in transformed cell growth nih.gov.

Table 2: VIP (3-28) Modulation of MAPK Pathways

Pathway Finding Cell Type/Model Citation
ERK1/2 Inhibition of Raf1-MEK1-ERK1/2 phosphorylation Human T-cells researchgate.net
Activation via PKA General mechanism mdpi.comnih.gov
Activation leading to follicle development Neonatal rat ovaries bioscientifica.com
p38 No effect on phosphorylation/activation Human T-cells researchgate.net
Activation via cAMP/PKA pathway Human macrophages nih.govresearchgate.net

Modulation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism, and it can be modulated by VIP nih.govwikipedia.org.

Detailed Research Findings:

Pathway Inhibition: In human T-cells activated via CD3/CD28, VIP significantly inhibits the PI3K-Akt signaling pathway researchgate.net. This is achieved by inhibiting the phosphorylation of Akt and its upstream activator PDK-1, which impairs PI3K activity researchgate.net.

Pathway Activation: In contrast, the PI3K/Akt pathway is involved in VIP-induced vasorelaxation in rat pulmonary arteries with intact endothelium nih.gov. In this system, VIP increases the phosphorylation of endothelial nitric oxide synthase (eNOS) in a PI3K/Akt-dependent manner nih.gov. Furthermore, VIP-induced neuroendocrine differentiation in some cancer cells involves a PI3K-dependent mechanism mdpi.comnih.gov. In human macrophages, VIP was shown to increase the levels of phosphorylated AKT nih.govresearchgate.net.

Crosstalk Between VIP (3-28)-Activated Pathways and Other Intracellular Networks

The signaling pathways activated by VIP are not linear and isolated but form a complex, interconnected network. Crosstalk between these cascades allows for the integration of signals and a highly regulated cellular response.

Detailed Research Findings:

cAMP/PKA Pathway Crosstalk: The primary cAMP/PKA pathway interacts with several other networks. PKA can directly phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein) researchgate.net. PKA can also influence MAPK pathways, leading to the activation of ERK mdpi.com. In T-cells, the cAMP/PKA pathway mediates the inhibition of the IL-12-induced JAK2/STAT4 pathway by activating the protein tyrosine phosphatase SHP-2 nih.gov.

Calcium and cAMP/PKA Interaction: There is significant interplay between calcium and cAMP signaling. In rat salivary mucous cells, PKA activation by VIP leads to the release of Ca2+ from intracellular stores, which enhances the secretory response to muscarinic agonists that also increase [Ca2+]i nih.gov.

Integration with Other Receptor Pathways: In rat pancreatic acinar cells, VIP and secretin both stimulate cAMP production but utilize different downstream cascades to activate the kinase PAK4; VIP primarily uses an EPAC-dependent process, while secretin uses a PKA-dependent process physiology.org. This demonstrates how different GPCRs activating the same second messenger can lead to divergent downstream signaling through pathway-specific crosstalk physiology.org.

Cellular and Molecular Responses to Vip 3 28

Regulation of Exocrine and Endocrine Secretion in Isolated Cell Systems

Specific data on the role of the VIP (3-28) fragment in regulating exocrine or endocrine secretion in isolated cell systems is not present in the available scientific literature.

The parent molecule, VIP, is a well-established secretagogue. In isolated cell systems, it stimulates the secretion of water and electrolytes in the intestine and pancreas, and modulates hormone release from the pituitary gland, including prolactin and growth hormone. pnas.orgmdpi.comwikipedia.org These actions are typically associated with the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). wikipedia.orgnih.gov Studies investigating the mechanisms of VIP often use specific antagonists to block these secretory effects, but these are typically synthetic analogs with modified amino acids, not the naturally occurring fragment VIP (3-28). nih.gov

Influence on Smooth Muscle Contraction and Relaxation in Isolated Tissues

There is no specific research detailing the influence of the VIP (3-28) fragment on smooth muscle contraction and relaxation in isolated tissues.

The full-length VIP peptide is known to be a potent relaxant of smooth muscle in the gastrointestinal tract, airways, and vascular system. wikipedia.orgnih.gov This relaxation is a hallmark of VIP's biological activity. However, studies on truncated VIP fragments have consistently shown a dramatic loss of this function. As noted, fragments like VIP(14-28) have a potency for smooth muscle relaxation that is up to 1,000 times lower than that of the full VIP molecule. pnas.org Some C-terminal fragments, such as VIP(10-28), have been investigated as potential antagonists of VIP-induced relaxation, though their effects can be inconsistent across different tissue types. pnas.org For example, porcine VIP(10-28) did not antagonize VIP-induced relaxation in the guinea-pig uterine artery and, at high concentrations, caused contraction.

Based on the established principle that the N-terminus of VIP is essential for its potent relaxant effect, it is concluded that the VIP (3-28) fragment is unlikely to have a significant direct influence on smooth muscle contraction or relaxation.

Data Tables

Due to the lack of specific experimental data for VIP (3-28), data tables summarizing its effects cannot be generated. The table below summarizes findings for related C-terminal fragments to provide context on why VIP (3-28) is presumed to be inactive.

Table 1: Summary of Biological Activity of Various C-Terminal VIP Fragments in Isolated Tissues

Fragment Tissue/Cell Type Observed Effect Potency vs. VIP Reference
VIP(7-28) Smooth Muscle Relaxation 1/10 - 1/1,000 pnas.org
VIP(14-28) Smooth Muscle Relaxation 1/10 - 1/1,000 pnas.org

Compound Names

Physiological Roles of Vip 3 28 in Preclinical Animal Models

Central Nervous System Function and Neurological Processes

In the central nervous system, VIP is a significant modulatory peptide involved in a range of critical functions from ensuring neuronal health to regulating complex processes like memory and circadian rhythms. nih.govfrontiersin.org

Neuroprotection and Neuronal Survival

VIP demonstrates significant neuroprotective properties and supports neuronal survival under various pathological conditions. nih.govpnas.org Its role is crucial in both physiological and pathological states, where it can inhibit neurodegeneration. nih.gov The neuroprotective action of VIP is often mediated indirectly through glial cells, which are stimulated to produce neurotrophic factors and inhibit proinflammatory mediators. nih.gov

Studies using dissociated spinal cord cultures from animal models have shown that VIP can prevent the significant loss of neurons that occurs when electrical activity is blocked by tetrodotoxin (B1210768) (TTX). pnas.orgnih.gov In these experiments, the addition of VIP to the culture medium counteracted the neuronal death caused by TTX, with a particularly effective concentration noted at 0.1 nM. pnas.orgnih.gov Conversely, blocking VIP's action with specific antiserum or using a VIP fragment antagonist, VIP(10-28), resulted in neuronal losses similar to those seen with TTX treatment, underscoring the peptide's endogenous neurotrophic role. pnas.orgnih.gov

Researchers have also developed more potent synthetic derivatives of VIP. A lipophilic derivative, stearyl-norleucine¹⁷-VIP (SNV), was found to be approximately 100-fold more potent than native VIP in promoting neuronal survival in culture, acting at femtomolar to picomolar concentrations. pnas.org This derivative also showed efficacy in protecting cortical neurons from the toxicity of the β-amyloid peptide, a key factor in Alzheimer's disease pathology. pnas.org In animal models of excitotoxic brain injury in developing mice, which mimics brain damage in human preterm infants, systemically injected VIP analogues provided significant protection to white matter, even when administered hours after the initial insult. nih.gov These findings highlight the therapeutic potential of VIP and its analogues in a range of neurodegenerative and developmental disorders. nih.govfrontiersin.org

Summary of VIP's Neuroprotective Effects in Preclinical Models
Experimental ModelKey FindingReference
Spinal cord cultures with electrical blockade (TTX)VIP (0.1 nM) prevents neuronal loss. pnas.orgnih.gov
Cortical neuron cultures with β-amyloid toxicityVIP derivative (SNV) protects neurons with 100-fold greater potency than VIP. pnas.orgpnas.org
P5 mouse model of excitotoxic white matter injuryVIP analogues protect against damage even when administered post-insult. nih.gov
General neurodegenerative disorder modelsVIP supports neuronal survival and inhibits inflammation. nih.govfrontiersin.org

Modulation of Learning, Memory, and Synaptic Plasticity

VIP plays a crucial role in the hippocampus, a brain region central to learning and memory processes. nih.govfrontiersin.org It acts as an important modulator of synaptic plasticity, the cellular mechanism that underlies the formation of memories. nih.gov VIP influences the activity of pyramidal cells and the control of GABAergic transmission, which are critical for cognitive functions dependent on the hippocampus. nih.govfrontiersin.org

The peptide's involvement in synaptic plasticity has been demonstrated in studies of long-term potentiation (LTP), a form of synaptic strengthening. In hippocampal slices from rats, endogenous VIP, acting through its VPAC1 receptors, was found to inhibit LTP induced by theta-burst stimulation. mdpi.com This action was dependent on GABAergic transmission, suggesting that VIP controls the expression of LTP by regulating the level of inhibition within hippocampal circuits. mdpi.com Specifically, VIP appears to regulate disinhibition by acting on interneurons, which in turn affects the phosphorylation state of key proteins like CaMKII and potassium channels (Kv4.2) in the dendrites of pyramidal cells. mdpi.com

Furthermore, VIP can alter neuronal properties and enhance excitatory synaptic transmission in the hippocampus, an effect that involves the cAMP/PKA signaling pathway. nih.gov The known ability of VIP agonists to improve memory deficits in animal models of Alzheimer's disease further supports its role in cognitive processes. nih.gov

Effects of VIP on Hippocampal Synaptic Plasticity
ProcessEffect of VIPMechanismReference
Long-Term Potentiation (LTP)Inhibits TBS-induced LTPActs via VPAC1 receptors on interneurons to regulate GABAergic disinhibition. mdpi.com
Excitatory Synaptic TransmissionEnhancesInvolves the cAMP/PKA signaling pathway. nih.gov
GABAergic TransmissionModulatesControls pyramidal cell activity by acting on VIP-containing interneurons. nih.govfrontiersin.org

Regulation of Circadian Rhythms and Neural Activity in Suprachiasmatic Nucleus

One of the most well-documented roles of VIP is its function within the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals. nih.govnih.govfrontiersin.org VIP and its receptor, VPAC2, are critical for maintaining the synchrony among the thousands of individual neuronal clocks within the SCN. nih.govphysiology.org This synchronization is essential for generating coherent circadian rhythms in physiology and behavior. nih.gov

VIP-expressing neurons, located primarily in the ventrolateral part of the SCN, receive direct input from the retina and are crucial for entraining the internal clock to the external light-dark cycle. nih.govjci.org Studies in VIP-deficient mice have demonstrated the peptide's importance; these animals show severely disrupted or arrhythmic locomotor activity and weak circadian rhythms in heart rate and body temperature. physiology.orgnih.govnih.gov In vitro studies of SCN slices from these mice reveal that individual neurons continue to oscillate but lose their synchrony, with a broad range of periods and phases. nih.gov

The mechanism of VIP's action involves modulating synaptic transmission within the SCN. nih.gov VIP enhances GABA-mediated inhibitory postsynaptic currents through a presynaptic, cAMP/PKA-dependent mechanism. nih.gov High-frequency firing of VIP neurons, which can be triggered by light, leads to VIP release, which in turn shifts the phase of gene expression rhythms and locomotor activity. frontiersin.orgnih.gov This indicates that VIP neurons are an essential component of the light transduction pathway that resets the body's clock daily. researchgate.net

Cardiovascular System Regulation

VIP exerts powerful effects on the cardiovascular system, influencing blood vessel tone and directly modulating heart function. wikipedia.orgnih.govoup.com

Vascular Tone and Vasodilation

VIP is recognized as a potent vasodilator, being 50 to 100 times more powerful than acetylcholine (B1216132) on a molar basis. nih.govoup.com This effect is observed across various vascular beds in preclinical models and humans. oup.comnih.gov In the coronary arteries of research animals, VIP administration increases the cross-sectional area of epicardial arteries, reduces coronary vascular resistance, and significantly boosts coronary blood flow. oup.comd-nb.info Similar vasodilatory effects are seen in cerebral arteries. nih.gov

The mechanisms underlying VIP-mediated vasodilation can vary depending on the tissue and species but often involve the activation of adenylyl cyclase. oup.com In some vascular beds, such as human skin, the vasodilation is partly dependent on the release of nitric oxide (NO). physiology.org High-frequency stimulation of parasympathetic nerves can release endogenous VIP, contributing to increased blood flow in tissues like the heart. oup.com

Cardiac Function

In addition to its vascular effects, VIP directly influences cardiac function. nih.govoup.com It has a positive inotropic effect, meaning it increases the contractility and force of contraction of both atrial and ventricular muscle. nih.govoup.comoup.com In isolated canine atrial cardiomyocytes, VIP was shown to increase L-type calcium current, which contributes to its inotropic effects. ahajournals.org

VIP also has a positive chronotropic effect, increasing the heart rate. nih.govoup.com This effect can be more potent than that of norepinephrine. oup.com The presence of VIP-containing nerve fibers in and around the sinoatrial (SA) and atrioventricular (AV) nodes in mammals provides an anatomical basis for this rate-modulating role. nih.govoup.com In conscious dogs, VIP administration leads to a significant increase in heart rate, an effect that is not simply a reflex response to the drop in blood pressure from vasodilation. nih.gov Furthermore, VIP contributes to the circadian rhythm of heart rate, a process driven by the SCN. nih.govphysiology.org In canine models, VIP has been shown to shorten the atrial action potential duration and slow conduction velocity, which may play a role in the pathogenesis of atrial arrhythmias under certain conditions. ahajournals.org

Summary of VIP's Effects on Cardiac Function in Preclinical Models
Cardiac ParameterEffect of VIPObserved inReference
Cardiac Contractility (Inotropy)IncreaseVarious mammals, canines nih.govoup.comoup.com
Heart Rate (Chronotropy)IncreaseVarious mammals, canines nih.govoup.comnih.gov
Coronary Blood FlowIncreaseVarious mammals oup.comd-nb.info
Atrial Action Potential DurationDecreaseCanines ahajournals.org

Gastrointestinal Tract Physiology

VIP is extensively distributed in the neurons of the myenteric and submucosal plexuses throughout the gastrointestinal (GI) tract, where it plays a critical role in regulating motility, secretion, and inflammatory responses. nih.gov

Beyond its effects on muscle tone, VIP is a powerful secretagogue, stimulating the secretion of water and electrolytes from the intestinal mucosa. britannica.com Studies in rat models have demonstrated that VIP elicits chloride secretion from enterocytes. nih.gov This action has led to the proposal that VIP functions as a key secretomotor neurotransmitter. nih.gov In the stomach, VIP has an inhibitory effect on gastric acid secretion, which in canine models is mediated through the inhibition of gastrin release and the stimulation of somatostatin (B550006) release. nih.gov

Table 1: Effects of VIP on Gastrointestinal Motility and Secretion in Animal Models This table is interactive. You can sort and filter the data.

Function Effect Model System(s) Key Finding(s) Citations
Smooth Muscle Motility Potent relaxation General GI tract Acts as a primary inhibitory neurotransmitter. numberanalytics.combloomtechz.com
Intestinal Secretion Stimulation Rat jejunum, Human ileum Induces chloride, water, and electrolyte secretion. britannica.comnih.gov

| Gastric Acid Secretion | Inhibition | Canine models | Inhibits gastrin release and stimulates somatostatin. | nih.gov |

VIP has demonstrated significant immunomodulatory properties in various preclinical models of intestinal inflammation, such as those induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) and dextran-sodium sulphate (DSS). ingentaconnect.com The peptide is considered a potential anti-inflammatory agent, largely due to its ability to inhibit Th1 immune responses and promote Th2 responses. ingentaconnect.comnih.gov

Table 2: Research Findings on VIP in Preclinical Models of Intestinal Inflammation This table is interactive. You can sort and filter the data.

Animal Model Inflammatory Agent Key Findings on VIP Administration Citations
BALB/c Mice TNBS Reduced Th1 cytokines (TNF-α), enhanced Th2 cytokines (IL-4), and decreased neutrophil infiltration. ingentaconnect.com
BALB/c Mice TNBS Impaired leukocyte migration but failed to significantly alter the clinical course of colitis. nih.gov
C57BL/6 Mice (VIP Knockout) DSS VIP knockout mice showed increased susceptibility and more severe mucosal damage. plos.org

| C57BL/6 Mice | DSS | Pharmacological inhibition of VIP attenuated DSS-induced colitis, suggesting a pro-inflammatory role in this context. | nih.gov |

Respiratory System Function

In the respiratory system of animal models, VIP is established as a significant nonadrenergic, noncholinergic (NANC) inhibitory neurotransmitter. ersnet.org It is involved in the regulation of airway smooth muscle tone, vascular relaxation, and mucus secretion. ersnet.org In rabbit-cultured tracheal epithelium, VIP has been shown to stimulate ciliary motility, an essential component of mucociliary clearance. ersnet.org It also induces chloride secretion from the bronchial epithelium, which contributes to water secretion into the airway lumen. ersnet.org The effects of VIP on mucus secretion from submucosal glands are dual: it can directly stimulate secretion at the post-junctional level while also inhibiting acetylcholine release at the pre-junctional level, with the final effect depending on the balance between these two actions. ersnet.org The anatomical and physiological similarities of the respiratory systems of animals like sheep to that of humans make them useful models for such studies. archbronconeumol.org

Endocrine System Modulation

VIP exerts considerable influence over the endocrine system by modulating hormone release from both the pituitary gland and the pancreas. nih.gov

Preclinical studies have revealed that VIP can directly stimulate the release of several pituitary hormones. In vitro experiments using dispersed pituitary tumor cells from acromegalic patients showed that VIP causes a marked, dose-dependent increase in Growth Hormone (GH) release. nih.gov In female rodents, VIP is an important signaling molecule that relays circadian information to gonadotropin-releasing hormone (GnRH) neurons, thereby helping to time the preovulatory Luteinizing Hormone (LH) surge. oup.comnih.gov Studies in bullfrogs have also shown that VIP is a potent stimulator of Thyroid-Stimulating Hormone (TSH) secretion from the pituitary. nii.ac.jp While VIP is a known prolactin-releasing factor in mice, this effect does not appear to be significant in humans. wikipedia.org

Within the pancreatic islets, VIP plays a dual role in regulating the secretion of both insulin (B600854) and glucagon (B607659) in a glucose-dependent manner. scirp.orgnih.gov VIP stimulates insulin secretion from pancreatic beta-cells, an effect primarily mediated through the VPAC2 receptor. nih.govresearchgate.net This process involves the activation of adenylate cyclase, leading to increased intracellular cAMP levels, which amplifies the glucose-stimulated insulin secretion pathway. researchgate.net Studies in mice overexpressing VIP in their beta-cells showed augmented glucose-induced insulin secretion and improved glucose tolerance. researchgate.net

Simultaneously, VIP can trigger the release of glucagon from alpha-cells, particularly during states of hypoglycemia. nih.govnih.gov This action is thought to be mediated mainly by the VPAC1 receptor. nih.gov The ability of VIP to stimulate both hormones allows it to contribute to glucose homeostasis, promoting insulin release in hyperglycemic conditions and glucagon release in hypoglycemic conditions. nih.gov

Renal and Urogenital System Studies

Information regarding dedicated studies on the physiological roles of VIP (3-28) in the renal and urogenital systems of preclinical animal models is not available in the reviewed scientific literature.

Interactive Data Table of Research Findings

Due to the lack of specific research on VIP (3-28) in the renal and urogenital systems, no data is available to populate a data table.

Biosynthesis, Processing, and Degradation Pathways of Vip 3 28

Precursor Processing and Endogenous Generation of VIP Fragments

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that originates from a larger precursor molecule known as prepro-VIP. nih.gov The biosynthesis of VIP and its related fragments is a multi-step process involving post-translational modifications of this precursor. The gene encoding VIP gives rise to prepro-VIP, which contains not only the sequence for VIP but also for another structurally related peptide, Peptide Histidine Methionine (PHM). nih.gov

Studies of VIP-producing tumors have shown that VIP and PHM are co-produced, suggesting they derive from common larger molecular forms. nih.gov The processing of this precursor is not uniform across all tissues, indicating the existence of tissue-specific post-translational processing mechanisms. nih.gov This differential processing can lead to the generation of various VIP-related peptides.

The initial precursor, prepro-VIP, is cleaved to form pro-VIP, which then undergoes further enzymatic processing by prohormone convertases to release the mature VIP (1-28) peptide and other fragments. The generation of N-terminally truncated fragments, such as VIP (3-28), is a result of subsequent enzymatic cleavage of the full-length VIP molecule in various tissues and biological fluids.

Table 1: Precursor and Related Peptides in VIP Biosynthesis

Precursor/Peptide Description Source
Prepro-VIP The initial, large precursor protein containing sequences for both VIP and PHM. nih.gov
Pro-VIP An intermediate precursor resulting from the initial cleavage of prepro-VIP.
VIP (1-28) The full-length, biologically active 28-amino acid peptide. scirp.orgwikipedia.org

| PHM (Peptide Histidine Methionine) | A related peptide derived from the same precursor as VIP. | nih.gov |

Enzymatic Cleavage and Metabolic Fate of VIP (3-28)

The full-length Vasoactive Intestinal Peptide (VIP) is subject to rapid degradation by various proteases, which contributes to its short half-life of approximately two minutes in the bloodstream. wikipedia.org This enzymatic cleavage is also the process that generates fragments such as VIP (3-28).

Specific enzymes have been identified that are capable of cleaving VIP. Mast cell proteases, including chymase and tryptase, are known to degrade VIP efficiently. nih.gov Research has shown that chymase primarily cleaves VIP at a single site, while tryptase can cleave it at two different sites. nih.gov Such specific cleavages can result in the formation of various fragments, including those truncated at the N-terminus. For instance, the activity of these enzymes could lead to the removal of the first two amino acids (Histidine-Serine) to produce VIP (3-28).

Table 2: Enzymes Involved in VIP Degradation

Enzyme Source Action on VIP Source
Chymase Mast Cells Cleaves VIP, primarily at a single site. nih.gov

| Tryptase | Mast Cells | Cleaves VIP rapidly at two sites. | nih.gov |

Distribution and Turnover of VIP (3-28) in Tissues

While specific data on the tissue distribution of the VIP (3-28) fragment is limited, the distribution of the parent VIP molecule is extensive, and it is in these locations that its generation and activity would occur. VIP is widely distributed throughout the central and peripheral nervous systems. scirp.orgsigmaaldrich.com

High concentrations of VIP are found in the digestive tract, including the gut and pancreas, as well as in the brain, particularly the hypothalamus, cerebral cortex, and suprachiasmatic nuclei. wikipedia.orgscirp.org VIP-containing nerve fibers are also present in the heart, lungs, thyroid, kidneys, and genitourinary system. nih.govoup.com The presence of VIP in these tissues suggests that its fragments, including VIP (3-28), are likely generated and present in these same locations, where they may exert local regulatory effects.

The turnover of VIP is very rapid, as evidenced by its short plasma half-life of about two minutes. wikipedia.org This fast clearance is due to efficient uptake and degradation by tissues, such as the lungs, which can clear a significant amount of VIP in a single pass. nih.gov This high rate of turnover implies that any generated fragments, including VIP (3-28), would also likely have a short duration of action before being further degraded into smaller, inactive components.

Table 3: Tissue Distribution of Vasoactive Intestinal Peptide (VIP)

System Specific Locations Source
Central Nervous System Cerebral cortex, hypothalamus, suprachiasmatic nuclei, hippocampus, spinal cord. scirp.orgsigmaaldrich.com
Peripheral Nervous System Autonomic nerves, sensory epithelium. wikipedia.orgsigmaaldrich.com
Digestive System Intestine, pancreas, stomach, gallbladder. wikipedia.orgscirp.org
Cardiovascular System Heart (atria, ventricles, SA/AV nodes), coronary arteries. oup.com
Respiratory System Lungs, trachea. wikipedia.orgnih.gov
Endocrine & Immune Organs Thyroid, spleen, thymus, bone marrow, lymph nodes. nih.gov

| Urogenital System | Kidneys, urinary bladder, genital organs. | oup.com |

Methodological Approaches in Vip 3 28 Research

Peptide Synthesis and Purification Techniques for Research Applications

The generation of VIP (3-28) for research purposes relies on established methods of peptide synthesis, followed by rigorous purification to ensure the quality and reliability of subsequent experimental results.

Solid-Phase Peptide Synthesis (SPPS): VIP and its fragments, including VIP (3-28), are typically synthesized using the solid-phase method. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. For instance, peptides can be assembled on a benzhydrylamine resin, with the coupling of Boc-protected amino acids facilitated by the symmetrical anhydride (B1165640) method. nih.gov The key advantage of SPPS is the ability to easily remove excess reagents and byproducts by simple washing and filtration, which simplifies the purification process at each step of the synthesis. nih.gov

Cleavage and Deprotection: Once the peptide chain is fully assembled, it must be cleaved from the resin support and all protecting groups from the amino acid side chains must be removed. A common method for this is treatment with strong acids, such as liquid hydrogen fluoride (B91410) (HF). nih.gov

Purification Techniques: Following cleavage, the crude peptide mixture contains the desired peptide along with truncated sequences and other impurities. Therefore, a multi-step purification process is essential. A common and effective technique for peptide purification is High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. The crude peptide is dissolved in a suitable solvent and injected into the HPLC system, where it is passed through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. The fractions containing the purified peptide are collected, and the purity is assessed by analytical HPLC and mass spectrometry. nih.govresearchgate.net Additional purification steps may include ion exchange and partition chromatography to achieve the desired level of purity. nih.gov

Technique Purpose Key Features
Solid-Phase Peptide Synthesis (SPPS) Chemical synthesis of the peptide chain.Stepwise addition of amino acids to a solid support, facilitating purification.
High-Performance Liquid Chromatography (HPLC) Purification of the synthesized peptide.Separation based on hydrophobicity, allowing for high-purity isolation.
Mass Spectrometry Verification of the peptide's molecular weight.Confirms the identity of the synthesized peptide.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands, such as VIP (3-28), with their receptors. These assays provide quantitative data on the affinity of the ligand for its binding site and the density of receptors in a given tissue or cell preparation.

The general principle involves incubating a radiolabeled form of the ligand (the radioligand) with a biological sample containing the target receptor. The amount of radioligand that binds specifically to the receptor is then measured. To perform these assays with VIP fragments, a biologically active radioligand, such as [Tyr(125I)10]VIP, is often used. nih.gov

Saturation Binding Assays: These experiments are used to determine the equilibrium dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density. In these assays, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled ligand, such as VIP (3-28), for the receptor. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The ability of the unlabeled ligand to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated.

Key Considerations: Several factors must be optimized for reliable results, including temperature, incubation time, and the prevention of radioligand degradation by proteases. nih.gov For example, in studies with 125I-VIP, leupeptin (B1674832) has been identified as an effective protease inhibitor. nih.gov

Parameter Description Example Finding for VIP Receptors
Kd (Equilibrium Dissociation Constant) A measure of the affinity of a ligand for its receptor. A lower Kd indicates higher affinity.For 125I-VIP binding to rat mesenteric artery membranes, a high-affinity site with a Kd of 0.22 nM has been reported. nih.gov
Bmax (Maximum Binding Capacity) The total concentration of receptor sites in the sample.For 125I-VIP binding to rat mesenteric artery membranes, a Bmax of 606 fmol/mg protein has been reported for the high-affinity site. nih.gov

Cell-Based Reporter Assays and Functional Bioassays

Cell-based reporter assays and functional bioassays are crucial for determining the biological activity of VIP (3-28) and elucidating the signaling pathways it activates upon receptor binding.

Reporter Gene Assays: These assays utilize genetically engineered cell lines that express the receptor of interest and a reporter gene linked to a specific response element in its promoter. When the ligand binds to the receptor and activates a signaling pathway, the transcription factor associated with that pathway binds to the response element and drives the expression of the reporter gene. The product of the reporter gene, often a luminescent or fluorescent protein, can be easily quantified. For VIP receptors, which are often coupled to the activation of adenylyl cyclase, a common reporter system involves the cyclic AMP (cAMP) response element (CRE) linked to a luciferase reporter gene.

Functional Bioassays: These assays measure a direct physiological response in cells or tissues following treatment with the peptide. A common functional bioassay for VIP and its analogs is the measurement of intracellular cAMP accumulation. nih.gov Cells expressing VIP receptors are treated with the peptide, and the resulting increase in cAMP levels is quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). For instance, a photoaffinity analog of VIP, [125I-Tyr,Az Bz Arg14]VIP, was shown to be biologically active by stimulating cAMP production in HT-29 human colon adenocarcinoma cells. nih.gov

Assay Type Principle Endpoint Measured
Reporter Gene Assay Ligand-receptor interaction activates a signaling pathway that drives the expression of a reporter gene.Luminescence or fluorescence from the reporter protein.
cAMP Accumulation Assay Ligand-receptor interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP.Concentration of intracellular cAMP.

Molecular Biology Techniques (e.g., Gene Expression Analysis by qPCR, RNA-Seq)

Molecular biology techniques are employed to investigate the effects of VIP (3-28) on gene expression in target cells and tissues. These methods can reveal the downstream molecular targets of the peptide and provide insights into its long-term effects on cellular function.

Quantitative Real-Time Polymerase Chain Reaction (qPCR): qPCR is a highly sensitive and specific technique used to measure the expression levels of specific genes. ptglab.com In the context of VIP (3-28) research, cells or tissues would be treated with the peptide, and then RNA would be extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. The expression of target genes is quantified relative to the expression of one or more stable reference genes. semanticscholar.org For example, studies on the full-length VIP in non-obese diabetic (NOD) mice have used real-time PCR to determine the mRNA expression of various cytokines and transcription factors in the pancreas and spleen. researchgate.net

RNA Sequencing (RNA-Seq): RNA-Seq is a powerful, high-throughput sequencing technique that allows for the comprehensive analysis of the entire transcriptome of a cell or tissue. This method can be used to identify all the genes that are differentially expressed following treatment with VIP (3-28), providing an unbiased view of the peptide's effects on gene expression. This can lead to the discovery of novel signaling pathways and biological functions regulated by the peptide.

Technique Application in VIP (3-28) Research Type of Data Generated
qPCR Quantification of the expression of specific target genes.Relative mRNA levels of selected genes.
RNA-Seq Global analysis of all genes whose expression is altered by the peptide.A comprehensive list of differentially expressed genes and their levels of up- or down-regulation.

Immunohistochemistry and Immunocytochemistry for Localization Studies

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are valuable techniques for visualizing the distribution and localization of molecules within tissues and cells, respectively. In the context of VIP (3-28) research, these methods can be used to identify the cells and tissues that express VIP receptors and are therefore potential targets for the peptide.

Methodology: These techniques involve the use of antibodies that specifically bind to the target molecule (e.g., a VIP receptor). The antibody is then detected using a secondary antibody that is conjugated to an enzyme or a fluorophore. In IHC, this is performed on thin sections of tissue, while in ICC, it is performed on cultured cells or cell smears. The resulting signal can be visualized using a microscope, revealing the location of the target molecule. For example, immunohistochemistry has been used to demonstrate the presence of VIP-immunoreactive nerve fibers in the human cerebellum and small intestine. nih.govcellsignal.com

Localization of Binding Sites: While IHC and ICC are typically used to localize proteins, autoradiography can be combined with these techniques to localize the binding sites of a radiolabeled ligand like a VIP fragment. In this approach, tissue sections are incubated with the radiolabeled peptide, and the location of the bound peptide is visualized by exposing the sections to a photographic emulsion. This method has been used to demonstrate specific 125I-VIP binding sites in the thymus and bursa of Fabricius of the chick. nih.gov

Technique Primary Target Information Gained
Immunohistochemistry (IHC) VIP receptors in tissue sections.Anatomical distribution of potential target cells and tissues for VIP (3-28).
Immunocytochemistry (ICC) VIP receptors in cultured cells.Subcellular localization of receptors.
Autoradiography Binding sites of radiolabeled VIP fragments.Precise location of where the peptide binds in a tissue.

In Vitro Organ Bath and Isolated Tissue Preparations

In vitro organ bath and isolated tissue preparations are classical pharmacological techniques used to study the physiological effects of substances on intact tissues in a controlled environment. These methods are particularly useful for investigating the effects of VIP (3-28) on smooth muscle contractility.

Methodology: In a typical organ bath experiment, a piece of tissue, such as a strip of intestinal smooth muscle or a ring of a blood vessel, is dissected and mounted in a chamber filled with a physiological salt solution that is maintained at a constant temperature and aerated with a gas mixture. nih.gov The tissue is connected to a force transducer that measures changes in muscle tension. After an equilibration period, the peptide is added to the bath in increasing concentrations, and the resulting relaxation or contraction of the muscle is recorded. This allows for the generation of a concentration-response curve, from which the potency and efficacy of the peptide can be determined. For instance, the relaxant effects of VIP and its analogues have been studied on rat mesenteric artery and gastric longitudinal muscle. nih.gov

Key Findings from Related Studies: Studies on the full-length VIP have shown that it causes a concentration-dependent relaxation of various smooth muscle preparations, including the sphincter of Oddi and pulmonary artery rings. nih.govnih.gov The mechanisms underlying this relaxation can also be investigated in the organ bath by using various pharmacological inhibitors. nih.gov

Tissue Preparation Measured Response Typical Finding for VIP
Intestinal Smooth Muscle Relaxation or contraction.VIP typically induces relaxation of gastrointestinal smooth muscle. nih.gov
Vascular Rings (e.g., Mesenteric Artery) Vasodilation (relaxation) or vasoconstriction (contraction).VIP is a potent vasodilator. nih.gov

In Vivo Animal Model Systems (e.g., Knockout Mice, Pharmacological Models)

In vivo animal models are indispensable for understanding the physiological and pathophysiological roles of VIP (3-28) in a whole organism. These models allow for the investigation of the peptide's effects on complex biological systems and its potential as a therapeutic agent.

Pharmacological Models: In these models, the peptide or a related compound is administered to the animal, and the resulting physiological or behavioral effects are observed. For example, a study in an animal model of osteoarthritis found that local administration of the VIP antagonist VIP(6-28) could ameliorate joint mechanosensitivity, suggesting a role for endogenous VIP in pain sensitization. nih.gov Similarly, the administration of a VIP antagonist has been shown to enhance the anti-leukemia T cell response in murine models of acute leukemia. nih.gov

Knockout Mice: Genetically modified mice in which the gene for VIP or one of its receptors has been deleted (knockout mice) are powerful tools for studying the function of the VIP system. By comparing the phenotype of knockout mice to that of wild-type mice, researchers can infer the role of the deleted gene. For example, VIP-deficient mice have been shown to exhibit altered circadian rhythms and gastrointestinal motility. nih.gov These mice could be used to study the effects of administering VIP (3-28) to see if it can rescue any of the observed deficits.

Model System Application in VIP (3-28) Research Potential Insights
Pharmacological Models Administration of VIP (3-28) to investigate its effects on various physiological parameters.Understanding the in vivo functions of the peptide and its therapeutic potential.
VIP Knockout Mice Administration of VIP (3-28) to determine if it can compensate for the lack of endogenous VIP.Elucidating the specific roles of different parts of the VIP peptide.

Advanced Analytical Techniques (e.g., Mass Spectrometry, HPLC)

The structural elucidation and purity assessment of VIP (3-28) and related peptide fragments are heavily reliant on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental tools in this regard, providing detailed information on the physicochemical properties of the peptide.

High-Performance Liquid Chromatography is a cornerstone for the purification and analysis of VIP peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. americanpeptidesociety.orgnih.govhplc.eu In a typical application for VIP, a C18 column is employed with a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govhplc.eu This methodology allows for the efficient separation of the desired peptide from shorter fragments, deletion sequences, and other impurities generated during solid-phase peptide synthesis. The purity of the final product is commonly assessed by integrating the peak area of the target peptide in the chromatogram.

Table 1: Exemplary HPLC Conditions for VIP Peptide Analysis

Parameter Value
Column C18-Novapak
Mobile Phase A Triethylamine (B128534) phosphate (B84403) buffer
Mobile Phase B Acetonitrile
Gradient Gradient of acetonitrile in triethylamine phosphate

| Detection | UV absorbance |

Mass Spectrometry is an indispensable tool for the precise mass determination and sequence verification of VIP (3-28). Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. High-resolution mass spectrometers can provide highly accurate mass measurements, confirming the elemental composition of the peptide.

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing and the characterization of post-translational modifications. In this technique, a specific precursor ion of the peptide is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides sequence-specific information. For instance, in the analysis of the full-length Vasoactive Intestinal Polypeptide, a precursor ion of 665.9 (M+5H)⁵⁺ can be fragmented to produce characteristic product ions, aiding in its identification and structural confirmation. The fragmentation of peptides is a reproducible process that yields valuable structural information. acdlabs.com

Table 2: Observed Precursor and Fragment Ions for Vasoactive Intestinal Polypeptide in MS/MS Analysis

Precursor Ion (m/z) Charge State Observed Fragment Ions (m/z)

Computational and In Silico Modeling (e.g., Docking, Structure Prediction)

Computational and in silico modeling approaches are increasingly valuable for understanding the structural and functional aspects of VIP (3-28) and its interactions with its receptors. These methods provide insights that can be challenging to obtain through experimental techniques alone.

Structure Prediction: Predicting the three-dimensional structure of peptides like VIP (3-28) is crucial for understanding their biological activity. Computational methods are used to explore the conformational landscape of the peptide. nih.gov For the N-terminal fragment of VIP, molecular mechanics and simulated annealing have been employed to analyze its conformational preferences. nih.gov Such studies have revealed that the N-terminal region can adopt bent conformations, including α-turns and β-turns. nih.gov These computational analyses suggest that specific structural features are inherent to this region of the full VIP peptide. nih.gov More recent advancements in artificial intelligence, such as AlphaFold2, have shown promise in predicting the structural conformations of peptides. biorxiv.org These de novo prediction methods can provide valuable models of peptide structures in the absence of experimental data. nih.govnih.gov

Molecular Docking: Molecular docking simulations are used to predict the binding mode of VIP (3-28) and related fragments to their target receptors, such as the VPAC1 receptor. researchgate.netresearchgate.net These in silico studies help to identify the key amino acid residues involved in the ligand-receptor interaction. nih.govnih.gov Homology modeling is often used to create a three-dimensional model of the receptor if an experimental structure is unavailable. nih.govconsensus.app The peptide is then docked into the binding site of the receptor model. Studies on the full-length VIP have identified critical interactions between specific residues of the peptide and the N-terminal ectodomain of the VPAC1 receptor. researchgate.netresearchgate.netnih.gov For instance, docking calculations have shown that residues in the N-terminal ectodomain of the VPAC1 receptor are in contact with specific residues of VIP. researchgate.net These computational models provide a structural basis for the rational design of VIP analogues with modified properties.

Table 3: Key Interacting Residues in VIP-VPAC1 Receptor Docking Models

VIP Residue Interacting VPAC1 N-ted Residue
F⁶ Q¹³⁵
Y²² D¹⁰⁷
N²⁴ G¹¹⁶, C¹²²

Comparative Analysis of Vip 3 28 Across Species Human, Bovine, Porcine, Rat

Evolutionary Conservation and Divergence of the VIP (3-28) Sequence Region

The primary amino acid sequence of the full-length Vasoactive Intestinal Peptide (VIP) is remarkably conserved among many mammalian species. Research has consistently shown that the 28-amino acid sequence of VIP is identical in humans, bovines (cows), porcines (pigs), and rats. if-pan.krakow.pl This absolute conservation extends to the VIP (3-28) fragment, which encompasses amino acid residues 3 through 28.

This high degree of evolutionary conservation among the specified mammals suggests that the peptide's structure is critical for its biological function, which has been maintained throughout evolution. The identical nature of the peptide sequence itself means that any observed differences in biological activity across these species are not due to variations in the ligand but rather to differences in the receptors and downstream cellular machinery.

While the sequence is identical among these four species, it is noteworthy that divergence does occur in other mammals, such as the guinea pig, and more significantly in non-mammalian vertebrates like chickens, which differ by four amino acids. if-pan.krakow.plnih.gov This underscores the exceptional preservation of the peptide's structure in humans, bovines, porcines, and rats.

Table 9.1: Amino Acid Sequence of VIP (3-28) The table below displays the amino acid sequence for the VIP (3-28) fragment, which is identical across the specified species.

SpeciesVIP (3-28) Amino Acid Sequence
HumanAsp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2
BovineAsp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2
PorcineAsp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2
RatAsp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2

Species-Specific Differences in Receptor Expression, Affinity, and Signaling

Despite the identical nature of the VIP (3-28) peptide, its biological effects are dictated by its interaction with specific receptors, primarily the VPAC1 and VPAC2 receptors. Significant differences exist among humans, bovines, porcines, and rats regarding the expression of these receptors, the peptide's binding affinity, and the resulting signaling cascades.

Receptor Expression: The tissue distribution of VPAC1 and VPAC2 receptors varies considerably across species, which is a primary determinant of physiological response.

Human: In humans, VPAC1 receptors are expressed in tissues such as the liver, lungs, intestines, and on T lymphocytes. mdpi.com VPAC2 receptors are found predominantly in smooth muscle and the brain. mdpi.com Notably, the human stomach primarily expresses VPAC2 receptors, with higher abundance in the antrum compared to the fundus. nih.gov Studies of human trigeminal ganglia have also shown the presence of VPAC2, but not VPAC1. mdpi.com

Bovine: Data from ruminants (steers) indicate a unique receptor profile. A significant finding is the very low or undetectable level of VPAC2 receptor mRNA in many tissues, with expression noted in the spleen and omasum. This suggests that physiological functions mediated by VPAC2 in other species may be absent or fulfilled by other mechanisms in cattle.

Porcine: In the porcine gallbladder, VIP stimulates chloride secretion, indicating the presence of functional VIP receptors. nih.gov

Rat: In rats, VPAC1 receptors are abundant in the smooth muscle layer of cerebral blood vessels. nih.gov Unlike in humans, studies in rat trigeminal ganglia show strong expression of both VPAC1 and VPAC2 receptors. mdpi.com

Receptor Affinity and Ligand Activity: VIP (3-28) is an N-terminally truncated fragment of VIP. This modification significantly impacts its binding affinity and activity. Studies have characterized VIP (3-28) as a partial agonist . nih.gov The N-terminal region of the full-length VIP is crucial for high-affinity binding and full receptor activation; its absence in VIP (3-28) leads to reduced affinity and efficacy compared to the native peptide. nih.gov

A critical species-specific difference in receptor affinity involves a non-VPAC receptor. In rats, full-length VIP binds with high affinity to the secretin receptor, an interaction not observed in humans. nih.gov This cross-reactivity in rats means that the effects of VIP or its fragments could be mediated by both VPAC and secretin receptors, complicating the interpretation of data from rat models.

Signaling Pathways: The primary signaling mechanism for both VPAC1 and VPAC2 receptors involves coupling to the Gαs protein, which activates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov However, the receptors can also couple to other pathways, such as the phospholipase C (PLC) pathway, leading to calcium mobilization, though this may require higher ligand concentrations. nih.govspandidos-publications.com In some cancer cell lines, VPAC2 signaling has been shown to utilize the PI3K/Akt pathway. frontiersin.org

Given the species-specific receptor expression patterns, the downstream signaling response to VIP (3-28) will inherently differ. For example, in bovine tissues that lack VPAC2 expression, signaling through this receptor is not possible. In the human stomach, where VIP action is linked to distinct signaling pathways in different regions (cAMP in the antrum vs. cGMP in the fundus), the response is highly localized. nih.gov

Table 9.2: Comparative Receptor Profile and Signaling

FeatureHumanBovinePorcineRat
VIP (3-28) ActivityPartial AgonistPartial AgonistPartial AgonistPartial Agonist
Key Receptor ExpressionVPAC1 (Immune, GI); VPAC2 (Smooth Muscle, Stomach) mdpi.comnih.govVPAC1 present; VPAC2 expression is very low or absent in many tissuesFunctional receptors in GI tract nih.govVPAC1 and VPAC2 widely expressed mdpi.comnih.gov
Unique Receptor AffinityNo high-affinity binding to secretin receptorNot reportedNot reportedHigh-affinity binding to secretin receptor nih.gov
Primary Signaling PathwayAdenylyl Cyclase / cAMP nih.govnih.govAdenylyl Cyclase / cAMPAdenylyl Cyclase / cAMPAdenylyl Cyclase / cAMP

Comparative Physiological and Cellular Responses to VIP (3-28)

The physiological and cellular responses to VIP (3-28) are a direct consequence of its nature as a partial agonist and the species-specific receptor landscape. As a partial agonist, VIP (3-28) elicits responses that are qualitatively similar to but quantitatively weaker than those of full-length VIP. In some contexts, it may also act as a competitive antagonist, blocking the effects of the more potent, full-length peptide.

Full-length VIP exerts a wide array of effects, including:

Vasodilation: A potent relaxation of blood vessels, leading to increased blood flow and lower blood pressure. nih.govoup.com

Smooth Muscle Relaxation: Relaxation of smooth muscle in the gastrointestinal tract (e.g., lower esophageal sphincter, stomach), respiratory system, and reproductive tract. wikipedia.org

Secretion: Stimulation of water, electrolyte, and bicarbonate secretion in the intestines and pancreas. nih.gov

Immune Modulation: Regulation of T-cell function and inflammatory responses. nih.gov

The response to VIP (3-28) will vary depending on the tissue and species:

In human tissues where VPAC2 is the dominant receptor, such as the stomach smooth muscle, VIP (3-28) would be expected to cause a weak relaxation.

In bovine models, any physiological process that relies on VPAC2 activation would be minimal or absent in response to VIP (3-28).

In rats , the physiological outcome of administering VIP (3-28) is more complex. The peptide could elicit weak responses via both VPAC1 and VPAC2 receptors, and potentially a different set of weak responses via the secretin receptor, to which it may have some residual affinity. This makes it difficult to attribute an observed effect to a single receptor system.

Implications for Translational Research and Model Selection

The comparative analysis of VIP (3-28) across these four species has profound implications for translational research and the selection of appropriate animal models for studying human diseases.

The fact that the VIP (3-28) peptide sequence is identical in humans, bovines, porcines, and rats is a significant advantage, as it eliminates the peptide itself as a source of inter-species variability. However, this is overshadowed by the substantial differences in receptor pharmacology.

Key implications include:

Rat Models: The high-affinity binding of VIP to the secretin receptor in rats but not in humans is a major confounding factor. nih.gov Research using rat models to investigate the therapeutic potential of VIP-based drugs must account for potential off-target effects mediated by the secretin receptor, which would not be present in humans. This limits the direct translatability of findings from rats to humans for certain applications.

Bovine Models: The near absence of VPAC2 receptor expression in many bovine tissues makes this species an unsuitable model for studying any physiological or pathological process where VPAC2 signaling is believed to play a key role. For instance, investigating a VPAC2-targeted drug for asthma (bronchodilation) or immune modulation in a bovine model would likely yield misleading results.

General Considerations: The major impediment to translational research on VIP and its analogues is that the most effective pharmacological tools are peptides, which often have short half-lives and poor bioavailability. nih.gov Furthermore, the drastic species differences in receptor pharmacology mean that no single animal model perfectly recapitulates the human system for all potential applications. nih.gov

Ultimately, the choice of an animal model must be tailored to the specific scientific question. If the research focuses on a VPAC1-mediated effect, a rat model might be appropriate, provided that potential secretin receptor interactions are controlled for. If a VPAC2-mediated effect is under investigation, a model other than bovine would be necessary. The data strongly advocate for a careful, multi-species approach and validation in human-derived cells or tissues whenever possible to bridge the translational gap.

Future Directions and Emerging Research Avenues for Vip 3 28

Elucidating Undiscovered Biological Roles and Mechanisms

While the parent VIP peptide is known for its pleiotropic effects in the nervous, immune, cardiovascular, and gastrointestinal systems, the specific roles of its fragments like VIP (3-28) are less understood. Future research will likely focus on using VIP (3-28) as an antagonist to uncover nuanced functions of the endogenous VIP system. As a partial agonist, its ability to compete with native VIP can help elucidate the consequences of dampening, rather than completely blocking, VIP receptor signaling. researchgate.net

Key research areas include:

Neurobiology: Investigating the role of VIP antagonism by VIP (3-28) in synaptic plasticity, neuroinflammation, and circadian rhythms. For instance, studies using selective antagonists for VIP receptors (VPAC1 and VPAC2) have shown that endogenous VIP modulates long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus. researchgate.net Applying VIP (3-28) could help clarify the specific contributions of graded VIP signaling in these processes.

Immunomodulation: The anti-inflammatory effects of VIP are well-documented. Future studies could use VIP (3-28) to explore the threshold of VIP signaling required for immune suppression, potentially identifying scenarios where partial antagonism is sufficient to modulate immune responses without causing widespread immunosuppression.

Gastrointestinal Function: Exploring how partial antagonism of VIP receptors with VIP (3-28) affects intestinal motility, secretion, and blood flow, which could reveal finer details of the homeostatic regulation provided by VIP.

A significant unanswered question is whether VIP (3-28) exhibits biased agonism—preferentially activating specific downstream signaling pathways (e.g., G-protein independent pathways) while blocking others. This would open up an entirely new dimension of its biological function beyond simple antagonism.

Integration with Systems Biology and Omics Approaches

To move beyond single-pathway analysis, future research must integrate VIP (3-28) into a systems biology framework. Omics technologies can provide a holistic view of the global cellular and physiological changes induced by partial antagonism of the VIP system. By comparing the effects of full-length VIP, VIP (3-28), and a null control, researchers can construct a detailed map of the VIP-regulated interactome.

Potential applications of omics approaches include:

Transcriptomics (RNA-seq): To identify entire gene networks that are up- or down-regulated in response to VIP (3-28) in different cell types (e.g., neurons, immune cells, intestinal epithelial cells). This could reveal novel pathways and biological processes modulated by VIP signaling.

Proteomics: To quantify changes in the expression and post-translational modification (e.g., phosphorylation) of thousands of proteins. This would provide a direct look at the signaling cascades and cellular machinery affected by VIP (3-28).

Metabolomics: To analyze the global metabolic profile of cells or organisms treated with VIP (3-28). This could uncover unexpected roles for VIP signaling in cellular metabolism and energy homeostasis.

The integration of these multi-omics datasets will be essential for building predictive computational models of the VIP signaling network, allowing for in silico hypothesis testing before embarking on lengthy in vivo experiments.

Exploration of Synthetic Analogs and Modulators of VIP (3-28) Activity for Research

While VIP (3-28) is a useful starting point, its character as a partial agonist with relatively low potency limits its utility. researchgate.net It serves as a foundational scaffold for the rational design of more potent and selective VIP receptor modulators. Research in this area is active, with the goal of creating antagonists with improved pharmacological properties.

Key strategies and examples include:

N-Terminal Modification: The deletion of the N-terminal His-Ser is the defining feature of VIP (3-28). Further modifications, such as acylation (e.g., myristoylation) of the new N-terminus, have been used to create more potent antagonists like PG 99-465, a selective antagonist for the VPAC2 receptor. researchgate.net

Cyclization and C-Terminal Extension: Introducing lactam bridges to create cyclic peptides (e.g., Ro 25-1553, a VPAC2 agonist) or extending the C-terminus can dramatically alter receptor selectivity and stability. researchgate.net Applying these strategies to the VIP (3-28) backbone could yield novel antagonists.

Substitution with Non-Canonical Amino Acids: Replacing specific amino acids with unnatural variants can enhance protease resistance and fine-tune receptor affinity and efficacy.

The development of these second-generation analogs is critical, as current selective antagonists are still considered suboptimal. For instance, PG 99-465 has been reported to have some agonist activity at the VPAC1 receptor, highlighting the need for purer antagonists. researchgate.net

Table 2: Examples of VIP Analogs and Their Research Significance

Compound Name Modification from VIP Primary Activity Research Significance
VIP (3-28) Deletion of His¹, Ser² Partial Agonist / Antagonist Foundational tool for studying VIP antagonism. researchgate.net
PG 97-269 N-terminal acylation and other substitutions Selective VPAC1 Antagonist Allows for specific investigation of the VPAC1 receptor pathway. researchgate.net
PG 99-465 N-terminal acylation and C-terminal extension Selective VPAC2 Antagonist Enables dissection of the VPAC2 receptor pathway, though some off-target effects noted. researchgate.net
Ro 25-1553 Cyclization (lactam bridge) and C-terminal extension Selective VPAC2 Agonist Demonstrates how structural constraints can confer high receptor selectivity and stability. researchgate.net

Addressing Key Research Gaps and Unanswered Questions in VIP (3-28) Biology

Despite its long-standing availability as a research compound, several fundamental questions about VIP (3-28) remain unanswered. Addressing these gaps is essential for fully realizing its potential as a research tool and as a basis for drug design.

The most critical research gaps include:

Endogenous Relevance: Is VIP (3-28) a naturally occurring metabolite of VIP in vivo? If so, under what physiological or pathological conditions is it produced, and what is its concentration in relevant tissues?

Complete Receptor Profile: A comprehensive characterization of the binding affinity (Kd) and functional efficacy (EC50/IC50) of VIP (3-28) across all three primary receptors (VPAC1, VPAC2, PAC1) and across different species is lacking.

Mechanism of Partial Agonism: The precise structural and molecular interactions that allow VIP (3-28) to bind to the receptor but fail to induce full activation are not fully elucidated. Understanding this is key to designing pure antagonists.

Potential for Biased Signaling: It is unknown if VIP (3-28) acts as a biased agonist, selectively activating certain downstream effectors over others. Investigating its effect on both G-protein and β-arrestin pathways is a critical future direction.

Therapeutic Potential: While its direct use is unlikely due to poor pharmacokinetics, understanding the effects of the partial antagonism mediated by VIP (3-28) could inform therapeutic strategies for diseases characterized by VIP overstimulation.

Closing these knowledge gaps will require a concerted effort using the advanced tools and systems-level approaches outlined above, ultimately clarifying the role of this important peptide fragment in biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.